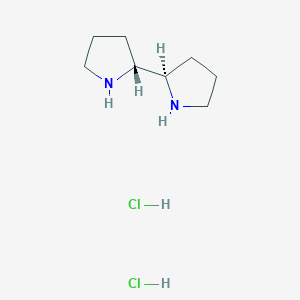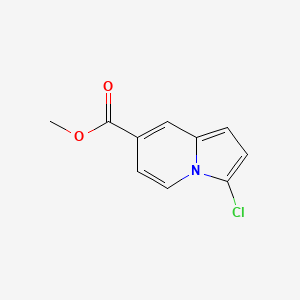
Methyl 3-chloroindolizine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloroindolizine-7-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chlorine atom at the 3-position and a carboxylate group at the 7-position makes this compound particularly interesting for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloroindolizine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, such as activated alkenes or alkynes . This reaction can be catalyzed by transition metals and often requires specific conditions, such as elevated temperatures and the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Methyl 3-chloroindolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indolizine derivatives, while substitution reactions can produce a variety of substituted indolizines with different functional groups.
科学的研究の応用
Methyl 3-chloroindolizine-7-carboxylate has several applications in scientific research, including:
作用機序
The mechanism of action of methyl 3-chloroindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in critical cellular processes . For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and the inhibition of cell growth.
類似化合物との比較
Indole-3-carboxylate: Similar in structure but lacks the chlorine atom at the 3-position.
Methyl indole-7-carboxylate: Similar in structure but lacks the chlorine atom at the 3-position.
3-Chloroindole: Lacks the carboxylate group at the 7-position.
Uniqueness: Methyl 3-chloroindolizine-7-carboxylate is unique due to the presence of both the chlorine atom and the carboxylate group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC名 |
methyl 3-chloroindolizine-7-carboxylate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)7-4-5-12-8(6-7)2-3-9(12)11/h2-6H,1H3 |
InChIキー |
DFVGWITYJURZAI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CC=C(N2C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



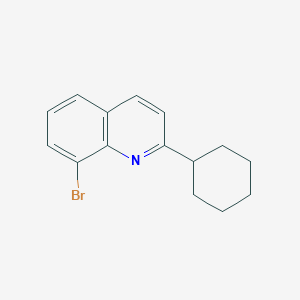
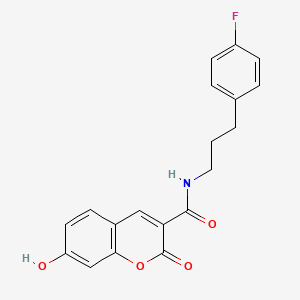
![1-[1-(3,4-dichloro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B13914818.png)
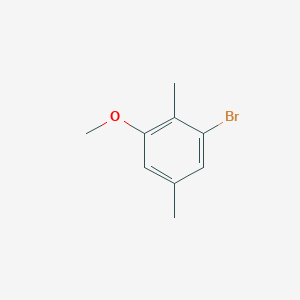
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
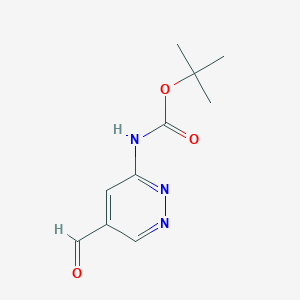
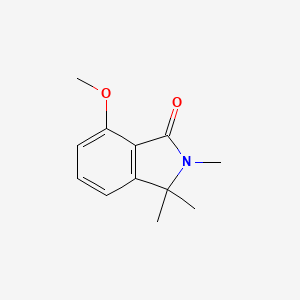

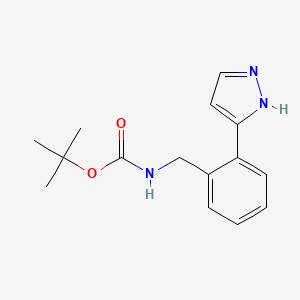
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
